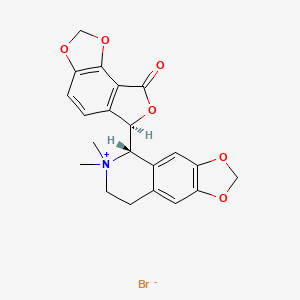![molecular formula C19H16ClN3O2 B1663242 2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile CAS No. 844461-41-2](/img/structure/B1663242.png)
2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile, commonly known as Venetoclax, is a small molecule drug that has shown remarkable potential in cancer treatment. It is a B-cell lymphoma 2 (BCL-2) inhibitor that selectively binds to and inhibits the activity of the BCL-2 protein, which is known to promote cancer cell survival by preventing apoptosis. Venetoclax has been extensively studied in preclinical and clinical trials, and it has been approved for the treatment of certain types of leukemia and lymphoma.
Scientific Research Applications
Molecular Structure and Spectroscopic Characterization
A study by Wazzan et al. (2016) focused on determining the structural parameters of compounds including 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, closely related to the queried compound. They employed DFT and TD-DFT/PCM calculations for spectroscopic characterization, including FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements. This research highlights the potential for using these compounds in various spectroscopic applications and possibly in understanding their biological potential and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis of Novel Compounds
Moskvina et al. (2015) developed a method for the preparation of compounds, including those with structural similarities to the queried compound. This research demonstrates the process of synthesizing new heterocyclic compounds, which can be significant for developing new materials or drugs (Moskvina, Shilin, & Khilya, 2015).
Reactions with Phenols
Research by Hu Jia (2000) investigated reactions involving compounds similar to the queried chemical, examining their interactions with substituted phenols. This study contributes to the understanding of radical substitution reactions, which is valuable in synthetic chemistry and the development of novel chemical reactions (Hu Jia, 2000).
Use in Fluorescent Probes
Diwu et al. (1997) explored the synthesis of 2,5-diphenyloxazoles with a dimethylamino group, structurally related to the compound , for use as fluorescent solvatochromic dyes. These compounds, due to their strong solvent-dependent fluorescence, are promising in the development of ultrasensitive fluorescent molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Synthesis of Heterocyclic Systems
Selič et al. (1997) detailed the preparation of compounds including methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. Their work contributes to the synthesis of diverse heterocyclic systems, potentially expanding the chemical and pharmaceutical applications of such compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Tetrel Bonding Interactions
Ahmed et al. (2020) investigated the synthesis and characterization of triazole derivatives with structural similarities to the queried compound. Their study focused on π-hole tetrel bonding interactions, which could be relevant in understanding and manipulating molecular interactions for various scientific applications (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Arylcopper Compounds
A study by Koten, Leusink, and Noltes (1975) on the synthesis of 2-[(dimethylamino)methyl]phenylcopper and related compounds offers insights into the preparation and properties of arylcopper compounds, which can be crucial in organometallic chemistry and catalysis (Koten, Leusink, & Noltes, 1975).
properties
CAS RN |
844461-41-2 |
|---|---|
Product Name |
2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile |
Molecular Formula |
C19H16ClN3O2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O2/c1-23(2)19-17(11-21)22-18(25-19)14-5-9-16(10-6-14)24-12-13-3-7-15(20)8-4-13/h3-10H,12H2,1-2H3 |
InChI Key |
CMVJGSUPZYIDHO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N |
synonyms |
2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



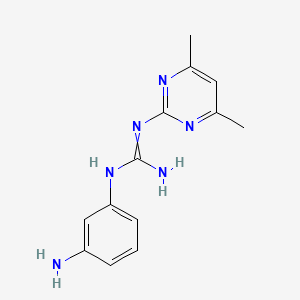
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
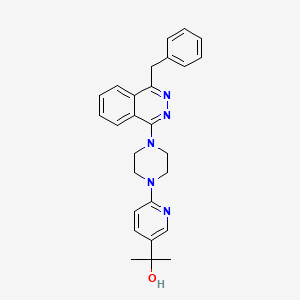
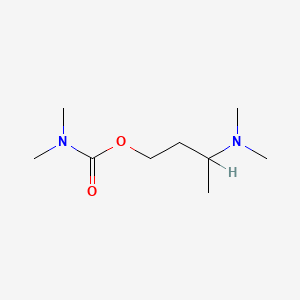
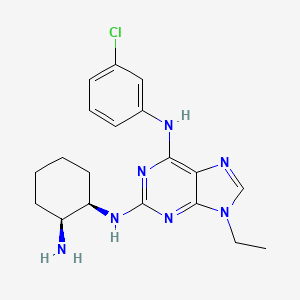
![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
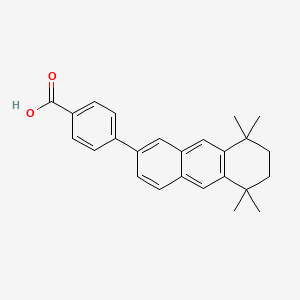
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
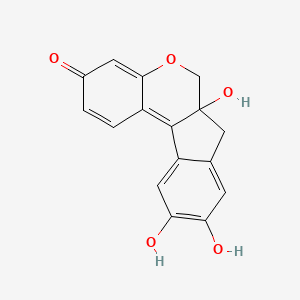
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
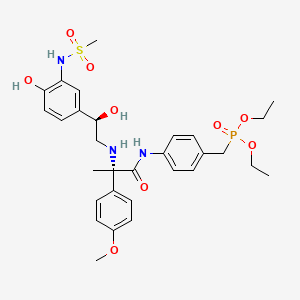
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
